N-Methoxyprop-2-en-1-amine;hydrochloride
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Overview
Description
N-Methoxyprop-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C4H9NO·HCl. It is a derivative of prop-2-en-1-amine, where the nitrogen atom is substituted with a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxyprop-2-en-1-amine;hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of prop-2-en-1-amine with methanol in the presence of a catalyst to form N-methoxyprop-2-en-1-amine. This intermediate is then reacted with hydrochloric acid to produce the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-Methoxyprop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Primary amines
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
N-Methoxyprop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-Methoxyprop-2-en-1-amine;hydrochloride exerts its effects involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydrochloride salt form enhances its solubility and stability in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-2-en-1-amine;hydrochloride: Similar in structure but with a methyl group instead of a methoxy group.
1-Methoxypropan-2-amine;hydrochloride: Differing by the position of the methoxy group on the carbon chain.
Uniqueness
N-Methoxyprop-2-en-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
N-methoxyprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4-5-6-2;/h3,5H,1,4H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRKIAZUPTBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93596-98-6 |
Source
|
Record name | methoxy(prop-2-en-1-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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